

A Comparative Guide to the X-ray Crystal Structures of Pyridinylcarbamate Compounds

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Compound of Interest

Compound Name: *tert*-Butyl 5-*iodo*-4-methoxypyridin-2-ylcarbamate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of several pyridinylcarbamate compounds. The objective is to offer a clear, data-driven comparison of their solid-state conformations and intermolecular interactions, which are critical for understanding their physicochemical properties and potential applications in drug design.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of structurally similar pyridinylcarbamate compounds. These compounds, o-tolyl N-(pyridin-3-yl)carbamate monohydrate and 2-bromophenyl N-(pyridin-3-yl)carbamate monohydrate, are notably isostructural, providing a direct basis for comparison of the impact of substituent changes on the crystal packing.[\[1\]](#)

Parameter	o-tolyl N-(pyridin-3-yl)carbamate monohydrate (I)	2-bromophenyl N-(pyridin-3-yl)carbamate monohydrate (II)
Chemical Formula	C13H12N2O2·H2O	C12H9BrN2O2·H2O
Space Group	P21/c	P21/c
a (Å)	9.8905(4)	Not explicitly stated in abstract
b (Å)	21.5491(9)	Not explicitly stated in abstract
c (Å)	8.9818(4)	Not explicitly stated in abstract
β (°)	111.1277(13)	Not explicitly stated in abstract
V (Å³)	1785.62(13)	Not explicitly stated in abstract
Z	4	4
Primary Hydrogen Bonding	Cyclic (N—H···O—H···N)2 dimers [R4 ⁴ (14) rings]	Cyclic (N—H···O—H···N)2 dimers [R4 ⁴ (14) rings]
Supramolecular Structure	2D planar sheets parallel to the (100) plane	2D planar sheets parallel to the (100) plane
Intramolecular Bonds	Weak C—H···O hydrogen bond	Weak C—H···O hydrogen bond

Data for o-tolyl N-(pyridin-3-yl)carbamate monohydrate is presented as a representative example for the isostructural pair. The abstract for the 2-bromophenyl derivative confirms it is isomorphous and isostructural.[\[1\]](#)

Experimental Protocols

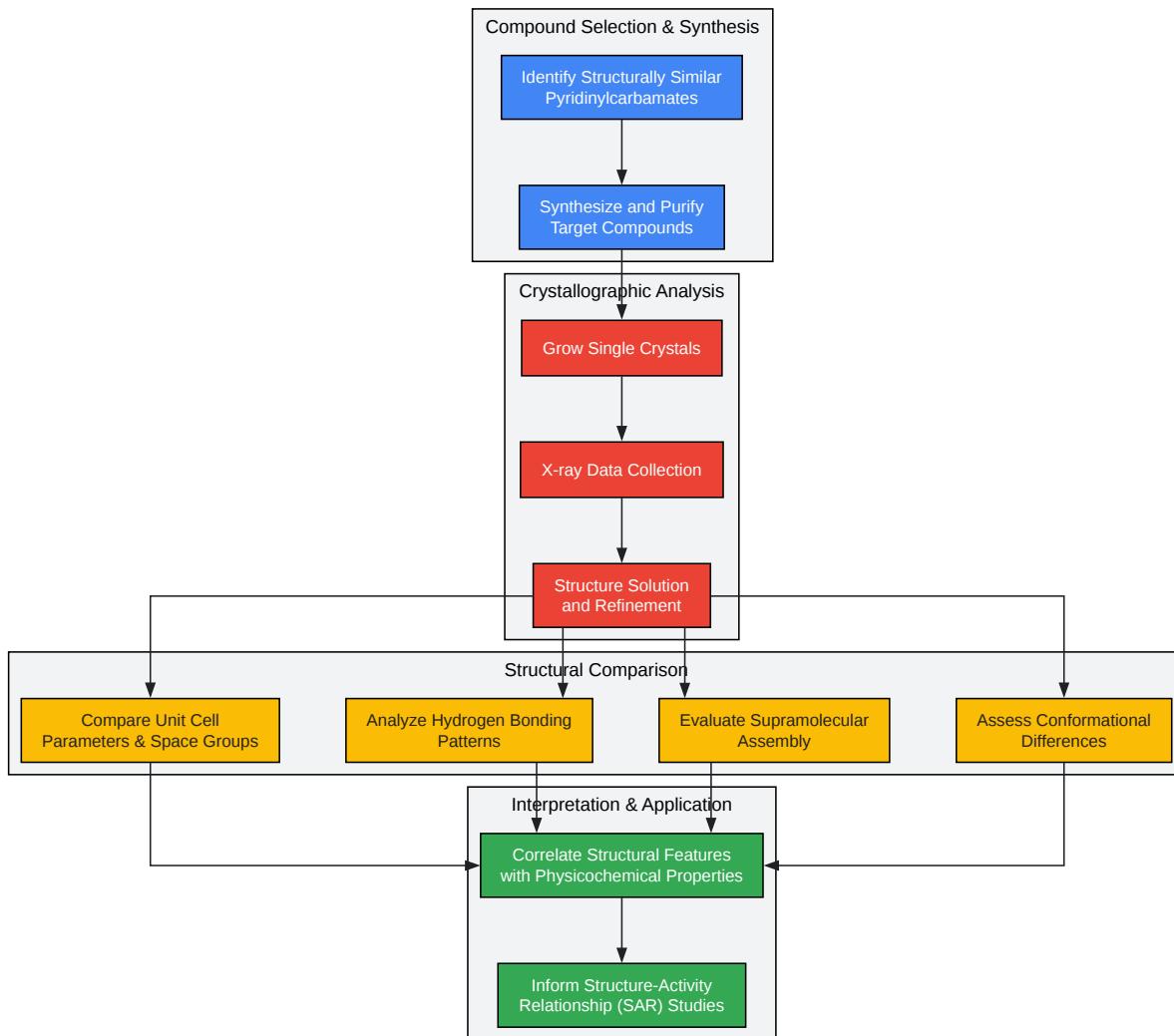
The determination of the X-ray crystal structures for the compared compounds generally follows a standard procedure in small-molecule crystallography. A detailed, generalized protocol is outlined below.

Single Crystal X-ray Diffraction (SC-XRD)

- **Crystal Growth:** Single crystals of the pyridinylcarbamate compounds suitable for X-ray diffraction are typically grown from a solution by slow evaporation of a suitable solvent or by vapor diffusion.
- **Data Collection:** A selected single crystal is mounted on a diffractometer. The crystal is kept at a constant low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$) are directed at the crystal. The diffraction pattern is recorded on a detector as the crystal is rotated.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model or located from the difference Fourier map and refined isotropically.^[1] The final structure is validated using tools like CHECKCIF.

Comparative Workflow

The following diagram illustrates the logical workflow for the comparison of the crystal structures of similar pyridinylcarbamate compounds.



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Caption: Workflow for comparative X-ray crystallography of pyridinylcarbamates.

This guide highlights the importance of X-ray crystallography in elucidating the subtle structural variations within a class of related compounds. For drug development professionals, such comparative data is invaluable for understanding crystal packing, polymorphism, and the influence of molecular conformation on biological activity. The isostructural nature of the o-tolyl and 2-bromophenyl N-(pyridin-3-yl)carbamate monohydrates, for example, suggests that the

primary hydrogen bonding motifs are robust to substitution at the ortho position of the phenyl ring, a key insight for crystal engineering and formulation development.[1] Further analysis of larger series, such as the methoxyphenyl- and monohalophenyl-N-pyridinylcarbamates, can provide a more comprehensive understanding of the structure-property relationships within this chemical space.[1]

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References

- 1. researchgate.net [researchgate.net]
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